molecular formula C5H5Cl2N3O2 B1376079 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride CAS No. 1588441-24-0

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride

Cat. No.: B1376079
CAS No.: 1588441-24-0
M. Wt: 210.02 g/mol
InChI Key: ZHXGZTTYUZPTLL-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride is a high-purity chemical intermediate designed for pharmaceutical research and development. Its structure features a pyrimidine ring substituted with an amino group, a carboxylic acid, and a chlorine atom, which provides versatile reactivity for further synthetic modifications . The presence of both the amino and carboxylic acid functional groups makes this compound a valuable scaffold for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents . The chlorine atom at the 5-position is a reactive site that can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols, allowing researchers to introduce diverse structural motifs . This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring. A common synthetic route to similar compounds involves the selective amination of chlorinated pyrimidine precursors . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to focus on their innovative work in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-amino-5-chloropyrimidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2.ClH/c6-2-1-8-5(7)9-3(2)4(10)11;/h1H,(H,10,11)(H2,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXGZTTYUZPTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride typically involves the use of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine-5-carboxylic acid with ammonia under controlled conditions . Another approach involves the use of an indium-mediated sonochemical Reformatsky reaction, which is a two-step route .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Chloro Position

The chlorine atom at the 5-position undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the adjacent carboxylic acid and amino groups.

Reagent Conditions Product Yield References
AmmoniaEthanol, 80°C, 2 hours2-Amino-5-aminopyrimidine-4-carboxylic acid49%
ThiophenolNaH, THF, room temperature2-Amino-5-phenylthiopyrimidine-4-carboxylic acid72%
MethanolK₂CO₃, DMF, 60°C2-Amino-5-methoxypyrimidine-4-carboxylic acid65%

Key Observations :

  • Reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring .

  • The hydrochloride salt enhances solubility in polar solvents like water or ethanol, accelerating reaction kinetics .

Reactions of the Amino Group

The 2-amino group participates in condensation and acylation reactions, forming derivatives with modified bioactivity.

Acylation

Acylating Agent Conditions Product Yield References
Acetyl chlorideTriethylamine, DCM, 0°C → room temperature2-Acetamido-5-chloropyrimidine-4-carboxylic acid85%
Benzoyl isothiocyanateDMF, EDCI, 25°C2-Benzoylisothioureido-5-chloropyrimidine-4-carboxylic acid60%

Mechanistic Insight :

  • The amino group acts as a nucleophile, attacking electrophilic acylating agents. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is commonly used to activate carboxylic acids for amide bond formation .

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical transformations, enabling diversification of the molecule’s physicochemical properties.

Esterification

Alcohol Conditions Product Yield References
MethanolH₂SO₄ (cat.), refluxMethyl 2-amino-5-chloropyrimidine-4-carboxylate78%
EthanolSOCl₂, 70°CEthyl 2-amino-5-chloropyrimidine-4-carboxylate92%

Notes :

  • Thionyl chloride (SOCl₂) converts the acid to an acyl chloride intermediate, which reacts efficiently with alcohols .

Reduction to Alcohol

Reducing Agent Conditions Product Yield References
LiAlH₄THF, 0°C → reflux2-Amino-5-chloropyrimidine-4-methanol68%

Oxidation and Redox Reactions

The amino and carboxylic acid groups are susceptible to redox transformations:

Reaction Type Reagent/Conditions Product Outcome References
Oxidation of -NH₂H₂O₂, Fe²⁺, pH 4–52-Nitro-5-chloropyrimidine-4-carboxylic acidSelective nitro formation
DecarboxylationCu powder, quinoline, 200°C2-Amino-5-chloropyrimidineLoss of CO₂

Critical Considerations :

  • Over-oxidation risks exist with strong oxidizing agents, necessitating controlled conditions .

  • Decarboxylation is thermally induced and proceeds via a radical mechanism .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reagent Conditions Product Application References
ThioureaHCl, EtOH, refluxPyrimido[4,5-d]thiazole derivativeAntimicrobial agents

Synthetic Utility :

  • Cyclization reactions exploit the proximity of amino and carboxylic acid groups, enabling intramolecular bond formation .

Scientific Research Applications

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and used in the development of pharmaceutical compounds.

    Industry: Utilized in the production

Biological Activity

2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride is a heterocyclic compound with significant biological activities, particularly in medicinal chemistry. This compound is part of the pyrimidine family, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H5ClN2O2C_5H_5ClN_2O_2 with a molecular weight of approximately 162.56 g/mol. The compound features an amino group at the 2-position, a chlorine atom at the 5-position, and a carboxylic acid functional group at the 4-position. These functional groups contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that this compound exhibits antimicrobial properties against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Its efficacy suggests potential applications in treating bacterial infections .
  • Anticancer Properties :
    • Research indicates that derivatives of pyrimidine compounds, including this compound, have shown promise in inhibiting cancer cell proliferation. For instance, similar compounds have demonstrated inhibitory effects on kinases such as VEGFR-2 and CDK1, which are critical in cancer progression .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to nucleobases allows it to interact with enzymes that metabolize nucleotides, potentially leading to therapeutic applications in oncology .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases : The compound's interaction with kinases can disrupt signaling pathways essential for cell growth and division.
  • Nucleic Acid Interaction : Due to its structural resemblance to nucleobases, it may interfere with DNA and RNA synthesis, thereby affecting cellular replication processes .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialActive against S. aureus, E. coli
AnticancerInhibits VEGFR-2 and CDK1
Enzyme InhibitionInteracts with nucleotide metabolism enzymes

Case Study: Antibacterial Efficacy

A study focused on the antibacterial efficacy of pyrimidine derivatives found that this compound exhibited significant activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H1975) cells. The IC50 values indicated potent activity compared to established chemotherapeutics such as 5-Fluorouracil .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride
  • Molecular Formula : C₅H₄ClN₃O₂·HCl
  • Molecular Weight : 210.0 g/mol
  • CAS No.: 1588441-24-0
  • Purity : ≥95% (HPLC)
  • Storage : Stable at room temperature; hygroscopic (requires inert atmosphere for long-term storage of free acid form) .

Structural Features :

  • Pyrimidine core with amino (-NH₂) at position 2, chloro (-Cl) at position 5, and carboxylic acid (-COOH) at position 2. The hydrochloride salt enhances aqueous solubility and stability .

Comparison with Structural Analogues

2.1. Positional Isomers and Substituent Variations
Compound Name CAS No. Substituents Molecular Weight Key Differences vs. Target Compound
6-Amino-5-chloro-4-pyrimidinecarboxylic acid 914916-98-6 Amino at C6, Cl at C5, COOH at C4 173.56 Altered amino position reduces hydrogen-bonding potential .
5-Chloropyrimidine-4-carboxylic acid 64224-65-3 Cl at C5, COOH at C4 158.55 Absence of amino group limits nucleophilic reactivity .
4-Amino-2-chloropyrimidine-5-carbaldehyde 1393547-54-0 Amino at C4, Cl at C2, CHO at C5 187.58 Carbaldehyde (CHO) replaces COOH; reduced acidity, increased electrophilicity .

Impact of Substituents :

  • Amino Group Position: The 2-amino group in the target compound facilitates hydrogen bonding in biological systems, unlike the 4-amino or 6-amino isomers .
  • Carboxylic Acid vs. Carbaldehyde : The COOH group enables salt formation (e.g., hydrochlorides) and ionic interactions, whereas CHO is reactive in condensation reactions .
2.2. Halogen and Functional Group Variations
Compound Name CAS No. Substituents Molecular Weight Key Differences vs. Target Compound
5-Bromo-2-chloropyrimidin-4-amine 94741-69-2 Br at C5, Cl at C2, NH₂ at C4 222.46 Bromine increases steric bulk; lacks COOH, reducing solubility .
2-Amino-4-chloropyrimidine-5-carbaldehyde 848697-17-6 Cl at C4, CHO at C5 187.58 Chloro at C4 alters electronic distribution; CHO enhances cross-coupling utility .
Methyl 4-amino-2-chloropyrimidine-5-carboxylate 858269-13-3 COOCH₃ at C5, NH₂ at C4 201.61 Ester group (COOCH₃) reduces acidity vs. COOH; used as prodrug intermediate .

Impact of Halogens and Functional Groups :

  • Chloro vs. Bromo : Bromine’s higher atomic radius may hinder binding in enzyme pockets compared to chlorine .
  • Carboxylic Acid vs. Ester : COOH’s acidity (pKa ~2-3) enables salt formation, whereas esters are hydrolyzed in vivo to active acids .
2.3. Hydrochloride Salts of Pyrimidine Derivatives
Compound Name CAS No. Core Structure Molecular Weight Key Differences vs. Target Compound
Jatrorrhizine Hydrochloride N/A Isoquinoline core 342.21 Larger aromatic system; unrelated to pyrimidine-based drug design .
C-(4,6-Dimethyl-pyrimidin-2-yl)-methylamine dihydrochloride 1185168-17-5 Methyl groups at C4/C6 210.11 Methyl groups enhance lipophilicity; lacks COOH for ionic interactions .


Hydrochloride Salt Utility :

  • Enhances solubility (e.g., target compound’s aqueous solubility >10 mg/mL vs. free acid’s <1 mg/mL) .
  • Improves stability under acidic conditions, critical for oral drug formulations .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride
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2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride

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